5-bromo-N-[1-(4-ethylphenyl)ethyl]pyridine-3-carboxamide
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Overview
Description
5-bromo-N-[1-(4-ethylphenyl)ethyl]pyridine-3-carboxamide is a chemical compound with the molecular formula C16H17BrN2O. It is characterized by the presence of a bromine atom at the 5th position of the pyridine ring, an ethylphenyl group attached to the nitrogen atom, and a carboxamide group at the 3rd position of the pyridine ring .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-N-[1-(4-ethylphenyl)ethyl]pyridine-3-carboxamide typically involves the bromination of a pyridine derivative followed by the introduction of the ethylphenyl group and the formation of the carboxamide. The reaction conditions often include the use of brominating agents such as N-bromosuccinimide (NBS) and solvents like dichloromethane (DCM) or acetonitrile. The final step involves the reaction of the brominated pyridine with an amine derivative to form the carboxamide .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
5-bromo-N-[1-(4-ethylphenyl)ethyl]pyridine-3-carboxamide undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling, where the bromine atom is replaced with a boronic acid derivative.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate for oxidation reactions, and reducing agents such as sodium borohydride for reduction reactions. The reaction conditions often involve specific temperatures, solvents, and pH levels to optimize the reaction outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while coupling reactions can produce biaryl compounds .
Scientific Research Applications
5-bromo-N-[1-(4-ethylphenyl)ethyl]pyridine-3-carboxamide has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 5-bromo-N-[1-(4-ethylphenyl)ethyl]pyridine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use .
Comparison with Similar Compounds
Similar Compounds
- 5-bromo-N-[1-(4-methylphenyl)ethyl]pyridine-3-carboxamide
- 5-bromo-N-[1-(4-isopropylphenyl)ethyl]pyridine-3-carboxamide
- 5-chloro-N-[1-(4-ethylphenyl)ethyl]pyridine-3-carboxamide
Uniqueness
5-bromo-N-[1-(4-ethylphenyl)ethyl]pyridine-3-carboxamide is unique due to the presence of the ethylphenyl group and the specific positioning of the bromine atom and carboxamide group. These structural features contribute to its distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
5-bromo-N-[1-(4-ethylphenyl)ethyl]pyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17BrN2O/c1-3-12-4-6-13(7-5-12)11(2)19-16(20)14-8-15(17)10-18-9-14/h4-11H,3H2,1-2H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BRGWCACAEZDBBQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C(C)NC(=O)C2=CC(=CN=C2)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17BrN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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